(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
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Description
(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, also known as Boc-Phe-OMe, is a chiral amino acid derivative of (R)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid. It is a commonly used building block in organic synthesis, and is widely used in the synthesis of peptides, proteins, and other organic compounds. Boc-Phe-OMe has been found to possess a range of interesting properties, including the ability to act as a catalyst and to form stable complexes with other molecules.
Scientific Research Applications
Antioxidant and Pharmacological Significance
Phenolic compounds like Syringic acid, which shares structural features such as methoxy groups on an aromatic ring with the compound of interest, show a wide range of therapeutic applications. These include prevention of diabetes, cardiovascular diseases, cancer, and cerebral ischemia, alongside possessing antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. The antioxidant activity of such compounds may confer beneficial effects for human health, indicating the potential of related structures for scientific research in biomedical fields (Cheemanapalli et al., 2018).
Analytical and Industrial Applications
The study of antioxidants and their implications across various fields from food engineering to medicine emphasizes the importance of structural features present in compounds like (R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, based on the transfer of hydrogen atoms or electrons, are critical for assessing the antioxidant capacity of complex samples. These methods have been applied successfully in antioxidant analysis, underlining the relevance of such compounds in food science and technology (Munteanu & Apetrei, 2021).
Environmental Biodegradation
Ethyl tert-butyl ether (ETBE) biodegradation studies highlight microbial pathways that could be relevant to the biodegradation of similar compounds. Microorganisms capable of degrading ETBE through aerobic processes in soil and groundwater suggest potential bioremediation applications for structurally related compounds. This knowledge aids in understanding the environmental fate and biodegradation mechanisms of a wide range of substances, including this compound derivatives (Thornton et al., 2020).
properties
IUPAC Name |
(3R)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZLXMQVYNXDQH-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375935 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1212298-83-3 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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